((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol
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Overview
Description
((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its tetrahydrofuran ring, which is substituted with an amino group at the 4-position and a hydroxymethyl group at the 3-position. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor. The resulting product is then subjected to reduction and catalytic hydrogenation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar asymmetric cycloaddition reactions. The process is optimized to maximize yield and purity, often involving crystallization steps to separate diastereomers and achieve the desired enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is used as an intermediate in the synthesis of various bioactive molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity .
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. For example, it may act as an allosteric inhibitor by binding to a site distinct from the active site, thereby modulating the enzyme’s activity .
Comparison with Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Another chiral compound with a similar structure but different ring system.
(3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl: A compound with a spirocyclic structure and similar functional groups.
Uniqueness: ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is unique due to its specific tetrahydrofuran ring system and the presence of both amino and hydroxymethyl groups. This combination of functional groups and stereochemistry makes it a versatile intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
[(3R,4R)-4-aminooxolan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVIIQBMQIOGG-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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